Dabrafenib-d9 -

Dabrafenib-d9

Catalog Number: EVT-1467862
CAS Number:
Molecular Formula: C23H20F3N5O2S2
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabrafenib is a potent and selective inhibitor of B-Raf proto-oncogene, serine/threonine kinase (BRAF) kinase, particularly the BRAF V600E mutant kinase. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This mutation is frequently observed in various cancers, including melanoma, thyroid cancer, and lung cancer. [, , , ] Dabrafenib acts by inhibiting the activity of mutated BRAF, effectively blocking the MAPK signaling pathway and impeding tumor growth. [, , , ]

Molecular Structure Analysis

While the provided abstracts do not delve into the detailed molecular structure of Dabrafenib, they indicate it is a small molecule inhibitor. []

Mechanism of Action

Dabrafenib primarily targets and inhibits the activity of the mutated BRAF V600E kinase. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This inhibition disrupts the MAPK signaling pathway, which plays a crucial role in regulating cell growth and proliferation. [, , , ] By blocking this pathway, Dabrafenib effectively reduces or halts the growth of tumor cells.

Physical and Chemical Properties Analysis

The abstracts do not provide a detailed analysis of the physical and chemical properties of Dabrafenib. They mention its oral bioavailability, indicating it can be administered orally. []

Applications
  • Melanoma: Dabrafenib, especially in combination with Trametinib, demonstrates significant efficacy in treating BRAF V600E-mutant metastatic melanoma. It improves progression-free survival and overall survival compared to monotherapy or other treatment options. [, , , , , , , , , , ]

  • Non-Small Cell Lung Cancer (NSCLC): Dabrafenib, in combination with Trametinib, shows promise in treating BRAF V600E-mutated NSCLC, particularly as a first-line therapy. [, ]

  • Anaplastic Thyroid Cancer (ATC): Dabrafenib plus Trametinib exhibits robust clinical activity in BRAF V600E-mutated ATC, providing a significant therapeutic advancement for this aggressive disease. []

  • Pediatric Low-Grade Glioma (LGG): Dabrafenib combined with Trametinib shows remarkable effectiveness as a first-line therapy for pediatric patients with BRAF V600E-mutant LGG. It outperforms standard chemotherapy in terms of response rates, progression-free survival, and safety profile. []

  • Other Cancers: Dabrafenib, both as monotherapy and in combination with Trametinib, demonstrates potential in treating various other BRAF V600E-mutant cancers, including hairy cell leukemia, high-grade glioma, and Langerhans cell histiocytosis. [, , , ]

  • Protection from Cisplatin-Induced Hearing Loss: Research suggests that Dabrafenib may protect against cisplatin-induced hearing loss in mice, suggesting a potential avenue for preventing this debilitating side effect of chemotherapy. []

  • Schwann Cell Differentiation: Studies indicate that Dabrafenib can promote Schwann cell differentiation in vitro, offering insights into the molecular mechanisms underlying this process. []

  • Cardiac Remodelling and Fibrosis: Research in mice suggests that Dabrafenib may inhibit cardiac remodeling and fibrosis in hypertension, indicating a potential therapeutic target for hypertensive heart disease. []

Future Directions
  • Overcoming Resistance: Investigating mechanisms of resistance to Dabrafenib, particularly in combination with Trametinib, is crucial. Exploring strategies to overcome resistance and enhance treatment durability is essential. [, , , ]

  • Biomarker Development: Identifying predictive biomarkers for Dabrafenib response, especially in combination therapy, is crucial for optimizing patient selection and personalizing treatment strategies. [, , ]

  • Expanding Treatment Indications: Further exploring Dabrafenib's efficacy in other BRAF V600E-mutant cancers beyond the currently approved indications could pave the way for expanding its therapeutic applications. []

  • Combination Therapies: Investigating novel combinations of Dabrafenib with other targeted therapies or immunotherapies holds promise for enhancing efficacy and overcoming resistance. [, , , ]

  • Investigating Non-V600E BRAF Mutations: Exploring the efficacy of Dabrafenib in tumors harboring non-V600E BRAF mutations, such as the BRAF p.T599dup mutation, could open new treatment avenues for these patients. []

Trametinib

Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. It is often used in combination with dabrafenib for the treatment of various cancers with BRAF V600 mutations, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The combination of dabrafenib and trametinib has shown synergistic antitumor activity compared to either drug alone. [, , , ]

Vemurafenib

Compound Description: Vemurafenib is another BRAF inhibitor used for treating metastatic melanoma harboring the BRAF V600E mutation. [, ] Like dabrafenib, it selectively targets the mutated BRAF kinase.

Hydroxychloroquine

Compound Description: Hydroxychloroquine is an antimalarial drug that also inhibits autophagy, a cellular process potentially involved in resistance to BRAF/MEK inhibition. [, , ]

Spartalizumab

Compound Description: Spartalizumab is an anti-programmed death receptor 1 (PD-1) antibody belonging to the class of immune checkpoint inhibitors. [, ] It enhances the immune system's ability to recognize and attack cancer cells.

Nivolumab and Ipilimumab

Compound Description: Nivolumab and ipilimumab are immune checkpoint inhibitors targeting the PD-1 and cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) pathways, respectively. [, ] These agents work by boosting the immune system's response against cancer cells.

Erlotinib

Compound Description: Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). []

Cetuximab

Compound Description: Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), inhibiting its activation and downstream signaling. []

Properties

Product Name

Dabrafenib-d9

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Molecular Formula

C23H20F3N5O2S2

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3

InChI Key

BFSMGDJOXZAERB-GQALSZNTSA-N

SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Synonyms

N-[3-[5-(2-Amino-4-pyrimidinyl)-2-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide; GSK 2118436-d9; Tafinlar-d9

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.